3,3-Bis(chloromethyl)oxetane CAS number 78-71-7
3,3-Bis(chloromethyl)oxetane CAS number 78-71-7
An In-depth Technical Guide to 3,3-Bis(chloromethyl)oxetane (CAS: 78-71-7)
Introduction
3,3-Bis(chloromethyl)oxetane, commonly abbreviated as BCMO, is a chlorinated ether with the CAS number 78-71-7.[1][2] It is a significant chemical intermediate primarily recognized as the monomer unit for the thermoplastic resin Penton, a polymer known for its high chemical resistance and thermal stability.[2][3][4] Additionally, BCMO serves as a crucial precursor in the synthesis of energetic polymers, such as poly(bis(azidomethyl)oxetane) (PolyBAMO), which is under investigation for use as a propellant binder in rocket fuels.[1][5]
Due to its reactivity and toxicological profile, BCMO is classified as an extremely hazardous substance in the United States.[1][5] Its handling requires stringent safety protocols. This document provides a comprehensive technical overview of BCMO, including its chemical and physical properties, synthesis and purification protocols, key chemical reactions, applications, and safety information, tailored for researchers, scientists, and professionals in drug development and materials science.
Chemical and Physical Properties
The fundamental identifiers and physicochemical properties of 3,3-Bis(chloromethyl)oxetane are summarized in the tables below.
Table 1: Chemical Identifiers
| Identifier | Value |
|---|---|
| IUPAC Name | 3,3-Bis(chloromethyl)oxetane[1][3] |
| CAS Number | 78-71-7[1][6] |
| Synonyms | BCMO, Penton, 3,3-Dichloromethyloxycyclobutane[1][2][7] |
| Molecular Formula | C₅H₈Cl₂O[1][6] |
| Molecular Weight | 155.02 g/mol [1][6] |
| EC Number | 201-136-5[1][7] |
| RTECS Number | RQ6826000[2][7] |
| InChI | InChI=1S/C5H8Cl2O/c6-1-5(2-7)3-8-4-5/h1-4H2[1][8] |
| InChIKey | CXURGFRDGROIKG-UHFFFAOYSA-N[1][8] |
| SMILES | ClCC1(CCl)COC1[1][6] |
Table 2: Physicochemical Properties
| Property | Value |
|---|---|
| Appearance | Natural, black, or olive green solid; Colorless to light yellow liquid[1][2][4] |
| Form | Solid, liquid, or finely divided powder for coatings[2][4][6] |
| Melting Point | 18.7 - 20 °C[2][7][9] |
| Boiling Point | 198 °C at 760 mmHg; 80-95 °C at 10 Torr[2][6][9] |
| Density | 1.29 - 1.295 g/mL at 25 °C[1][2][6] |
| Refractive Index | n20/D 1.486[2][6] |
| Flash Point | 114 - 115.8 °C[2][7] |
Spectral Data
Detailed spectral data is available for the characterization of BCMO.
-
¹H NMR: A ¹H NMR spectrum in CDCl₃ shows two singlets, corresponding to the two pairs of equivalent methylene (B1212753) protons.[2] The reported peaks are δ 4.47 (s, 4H) and 3.95 (s, 4H).[2]
-
¹³C NMR: The ¹³C NMR spectrum is available for structural confirmation.[10]
-
IR and Mass Spectrometry: IR and Mass spectra data have also been documented.[4]
Synthesis and Purification
BCMO can be synthesized through several routes, primarily involving intramolecular cyclization reactions.
Synthesis Pathways
The most common laboratory and industrial synthesis involves the cyclization of a substituted propanol.[1][2] One well-documented method starts from 3-chloro-2,2-dichloromethylpropan-1-ol, which undergoes intramolecular cyclization upon treatment with a base.[2] Another established route is the cyclization of pentaerythritol (B129877) trichlorohydrin using a non-organic base like sodium hydroxide (B78521).[1][5]
Experimental Protocols
Protocol 1: Synthesis from 3-chloro-2,2-dichloromethylpropan-1-ol [2]
-
A mixture of 3-chloro-2,2-dichloromethylpropan-1-ol (1.0 g, 5.22 mmol) and potassium hydroxide (0.345 g, 85% purity, 5.22 mmol) in ethanol (2 mL) is prepared in a round-bottom flask.
-
The mixture is heated to reflux and maintained for 3 hours.
-
Upon completion, the reaction is cooled to room temperature.
-
The mixture is diluted with ethyl acetate (B1210297) (10 mL) and filtered to remove the solid potassium chloride precipitate.
-
The filtrate is concentrated under reduced pressure to yield 3,3-bis(chloromethyl)oxetane (0.65 g, 80% yield) as a colorless liquid.
Protocol 2: General Synthesis from Pentaerythritol Trichlorohydrin [1][5]
-
Pentaerythritol is first chlorinated to produce pentaerythritol trichlorohydrin.
-
The resulting trichlorohydrin is then treated with a non-organic base, such as sodium hydroxide, in a suitable solvent.
-
The base facilitates an intramolecular Williamson ether synthesis (cyclization) to form the oxetane (B1205548) ring, yielding BCMO.
Purification Methods
Protocol 3: General Purification of BCMO [2][4]
-
To remove peroxide impurities, shake the crude BCMO with an aqueous solution of sodium bicarbonate (NaHCO₃) or ferrous sulfate (B86663) (FeSO₄).
-
Separate the organic layer using a separatory funnel.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter to remove the drying agent.
-
Distill the product under reduced pressure, adding a small amount of calcium hydride (CaH₂) to ensure dryness.
Chemical Reactivity and Key Reactions
BCMO's reactivity is dominated by the strained oxetane ring and the two primary alkyl chloride groups. The strained ring is susceptible to ring-opening polymerization, while the chloromethyl groups can undergo nucleophilic substitution.
Key Reaction Pathways
BCMO is a versatile monomer. It undergoes cationic ring-opening polymerization, initiated by Lewis acids, to form the thermoplastic poly(3,3-bis(chloromethyl)oxetane), known commercially as Penton.[3][5] Furthermore, the chloromethyl groups can be substituted, for instance, by reaction with sodium azide (B81097) to produce 3,3-bis(azidomethyl)oxetane (B8295959) (BAMO), the monomer for the energetic polymer PolyBAMO.[1][5]
Experimental Protocols
Protocol 4: General Synthesis of 3,3-Bis(azidomethyl)oxetane (BAMO) [1][5]
-
BCMO is dissolved in a suitable solvent system.
-
Sodium azide (NaN₃) is added to the solution.
-
The reaction is conducted in an alkaline medium, and a phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide, is added to facilitate the reaction between the aqueous and organic phases.
-
The reaction mixture is stirred at a controlled temperature until the substitution is complete, which can be monitored by techniques like TLC or GC.
-
Standard aqueous workup and purification by chromatography or distillation yields the BAMO product.
Protocol 5: General Cationic Ring-Opening Polymerization [5][11]
-
Highly purified BCMO monomer is charged into a dry reactor under an inert atmosphere (e.g., nitrogen or argon).
-
A suitable solvent may be used, although bulk polymerization is also possible.[12]
-
A catalytic amount of a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), is introduced to initiate the polymerization.
-
The reaction is often exothermic and requires temperature control. The polymerization proceeds via the opening of the oxetane ring to form a linear polyether chain.
-
The reaction is terminated by the addition of a quenching agent (e.g., methanol). The resulting polymer is then precipitated, washed, and dried.
Applications
The primary applications of BCMO stem from its role as a monomer and chemical intermediate.
-
Thermoplastic Resins: It is the monomer for the thermoplastic resin Penton, which exhibits excellent chemical resistance, low water absorption, and dimensional stability, making it suitable for solid and lined valves, pumps, pipes, and fittings.[3][4]
-
Energetic Materials: BCMO is a key intermediate for synthesizing PolyBAMO, an energetic polymer used as a binder in rocket propellant and explosive formulations.[1][5]
-
Chemical Synthesis: It serves as a building block in organic synthesis, including in the preparation of intermediates for pharmaceuticals, pesticides, and dyes.[11] For example, it has been used in the synthesis of novel pyrrolopyridine derivatives as potential HIV inhibitors and in compounds for the treatment of diseases characterized by elevated β-amyloid deposits.[11]
-
Coatings and Inks: The compound is used in the preparation of light-curing inks and polymer materials for coatings, adhesives, and sealants.[2][11]
Safety and Toxicology
BCMO is a hazardous substance that requires careful handling.
Hazard Classification
Table 3: Safety and Hazard Information
| Category | Details |
|---|---|
| GHS Pictograms | GHS06 (Toxic), GHS07 (Exclamation Mark)[1] |
| GHS Signal Word | Danger[13] |
| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH330: Fatal if inhaledH335: May cause respiratory irritation[1][13] |
| Precautionary Statements | P260, P280, P284, P304+P340, P310, P405[1] |
| NFPA 704 Diamond | Health: 3, Flammability: 1, Instability: 0[1] |
| Designation | Extremely Hazardous Substance (United States)[1] |
Toxicological Profile
Table 4: Toxicological Data
| Endpoint | Species | Value |
|---|
| LD50 (oral) | Rat | 600 mg/kg[2] |
-
Acute Effects: Ingestion or inhalation can be poisonous.[2][4] Acute exposure may lead to headache, dizziness, weakness, nausea, and irritation of the eyes, skin, and respiratory tract.[3][14]
-
Chronic Effects: Prolonged exposure may cause kidney damage, lacrimation, and somnolence.[1] It may also lead to allergic hypersensitivity dermatitis or asthma.[3][14]
Handling and First Aid
-
Handling: Handle in a well-ventilated place, preferably a fume hood.[15] Wear suitable protective clothing, including chemical-impermeable gloves and safety goggles.[15] Avoid contact with skin and eyes and prevent the formation of aerosols.[15]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials.[11][15]
-
First Aid:
-
Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[15]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[15]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.[1]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Call a poison control center or doctor immediately.[15]
-
References
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- 4. Page loading... [guidechem.com]
- 5. Buy 3,3-Bis(chloromethyl)oxetane | 78-71-7 [smolecule.com]
- 6. 3,3-Bis(chloromethyl)oxetane AldrichCPR 78-71-7 [sigmaaldrich.com]
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- 8. Oxetane, 3,3-bis-(chloromethyl) (CAS 78-71-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 9. CAS Common Chemistry [commonchemistry.cas.org]
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- 11. 78-71-7|3,3-Bis(chloromethyl)oxetane|Kaimosi BioChem Tech Co., Ltd [kaimosi.com]
- 12. US2994668A - Process of polymerizing 3, 3-bis (chloromethyl) oxetane - Google Patents [patents.google.com]
- 13. AB253631 | CAS 78-71-7 – abcr Gute Chemie [abcr.com]
- 14. OXETANE, 3,3-BIS(CHLOROMETHYL)- | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
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